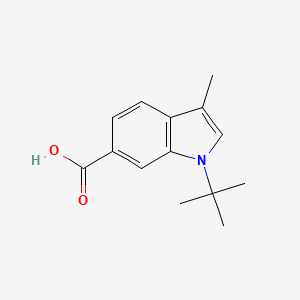

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid

Description

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid is a substituted indole derivative characterized by a tert-butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 6-position. This compound is of interest in medicinal and organic chemistry due to its structural versatility, which allows for modifications that influence pharmacological activity, solubility, and metabolic stability. Indole derivatives are widely studied for their roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis .

Properties

IUPAC Name |

1-tert-butyl-3-methylindole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-15(14(2,3)4)12-7-10(13(16)17)5-6-11(9)12/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUGRMQQASTHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC(=C2)C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501187179 | |

| Record name | 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-57-6 | |

| Record name | 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the indole derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to facilitate the direct introduction of functional groups under controlled conditions .

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The tert-butyl group demonstrates stability under basic conditions but undergoes acid-catalyzed hydrolysis. In one protocol, treatment with trifluoroacetic acid (TFA) in dichloromethane (20°C, 2 hr) removes the tert-butyl group efficiently, yielding 3-methyl-1H-indole-6-carboxylic acid . The carboxylic acid moiety itself can participate in esterification reactions, reversibly forming methyl esters using methanol/H₂SO₄ (yield: 83–87%) .

Key Reaction Table

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization:

-

Amide Formation : Reacts with amines (e.g., benzylamine) using coupling agents like HATU in DMF (60°C, 18 hr), yielding substituted amides (43% yield) .

-

Decarboxylation : Heating with CuO in quinoline (200°C) removes CO₂ to form 1-(tert-butyl)-3-methyl-1H-indole.

Coupling Reactions

The indole ring facilitates palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to introduce aryl groups at the indole C4/C7 positions.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos (toluene, 110°C) .

Electrophilic Substitution

The electron-rich indole core undergoes regioselective substitutions:

-

Halogenation : NBS/THF selectively brominates the C5 position.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 (major) and C7 (minor).

Regioselectivity Trends

| Position | Reactivity | Example Reaction |

|---|---|---|

| C3 | Moderate | Methylation via CH₃I/K₂CO₃ |

| C5 | High | Bromination with NBS |

| C4/C7 | Moderate | Nitration, Suzuki coupling |

Stability Considerations

-

pH Sensitivity : The tert-butyl group hydrolyzes rapidly below pH 2 .

-

Thermal Stability : Decomposes above 250°C via decarboxylation.

This compound’s multifunctional design enables broad utility in organic synthesis and drug discovery, with ongoing research exploring its role in targeted covalent inhibitors and agrochemicals .

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid, often referred to in the literature as a derivative of indole, has garnered attention for its diverse applications in scientific research. This compound exhibits properties that make it suitable for various fields, including medicinal chemistry, materials science, and organic synthesis. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that derivatives of indole, including this compound, possess significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives and found that modifications at the carboxylic acid position enhance cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | HeLa (Cervical Cancer) | 15.0 |

| This compound | A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A study highlighted in Phytotherapy Research demonstrated that indole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations have shown that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Research published in Neuroscience Letters indicated that this compound could reduce oxidative stress and apoptosis in neuronal cells.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex structures. Its functional groups allow for further modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Ethyl ester derivative | 85 |

| Amide Formation | Amide derivative | 90 |

| Alkylation | Alkylated indole derivative | 75 |

Development of Functional Materials

The unique structural properties of this compound have led to its application in developing functional materials such as organic semiconductors and sensors. Research indicates that indoles can exhibit photoluminescent properties, making them suitable for optoelectronic applications.

Case Study: Organic Photovoltaics

A case study published in Advanced Materials examined the use of this compound in organic photovoltaic devices. The study reported improved efficiency and stability when incorporated into the active layer of solar cells.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid with key analogs, focusing on structural features, physicochemical properties, and functional applications.

Key Observations:

Substituent Effects on Reactivity :

- Halogenated analogs (e.g., 3-iodo, 6-fluoro) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to the methyl-substituted target compound, making them valuable for constructing complex heterocycles .

- Carboxylic acid and ester derivatives (e.g., 1,3-dicarboxylate) demonstrate divergent solubility profiles, with esters favoring membrane permeability and acids enabling ionic interactions in target binding .

Biological Relevance :

- The hydroxymethyl derivative (tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate) shows improved aqueous solubility, a critical factor for bioavailability in drug development .

- Fluorinated compounds, such as tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, are prioritized in CNS drug discovery due to fluorine's ability to modulate pharmacokinetics and blood-brain barrier penetration .

Synthetic Utility :

- Mesylation and alkylation protocols (e.g., conversion of hydroxyl to mesylate groups, as in ) highlight the adaptability of indole derivatives for introducing leaving groups, enabling nucleophilic substitutions .

- Safety data for tert-butyl carbamates (e.g., low acute toxicity in ) underscore their suitability as stable intermediates in multistep syntheses .

Biological Activity

1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid is a notable compound within the indole family, recognized for its diverse biological activities. Indole derivatives, including this compound, have been extensively studied for their interactions with various biological targets, leading to significant implications in pharmacology and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with multiple receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical Pathways

Indole derivatives are known metabolites produced from tryptophan metabolism by intestinal microorganisms. This compound's action involves:

- Binding Affinity: High affinity for multiple receptors, facilitating the development of new pharmacological agents.

- Enzyme Interaction: Inhibition of specific enzymes involved in critical metabolic pathways.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity: Indole derivatives have shown potential in inhibiting viral replication and activity. For instance, they can suppress hemagglutinating activity of viruses such as influenza.

- Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate promising antibacterial activity.

- Anti-inflammatory Effects: As with many indole derivatives, this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches.

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study assessing the antiviral potential of indole derivatives, this compound was found to significantly reduce the infectivity of the H1N1 influenza virus by more than 90% at certain concentrations. This indicates its potential as a therapeutic agent against viral infections.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against MRSA strains. The compound showed a remarkable MIC value of less than 1 µg/mL against resistant strains, highlighting its potential in addressing antibiotic resistance.

Dosage Effects and Toxicity

The biological effects of this compound can vary significantly with dosage. Low doses may exhibit beneficial effects such as anti-inflammatory or anticancer activity, while higher doses might lead to cytotoxicity. Understanding the dose-response relationship is crucial for developing therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-Butyl)-3-methyl-1H-indole-6-carboxylic acid?

A common approach involves formylation or alkylation of indole precursors. For example, tert-butyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. A general procedure for analogous indole-2-carboxylic acids involves refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid, followed by recrystallization (e.g., DMF/acetic acid mixtures) to isolate the product . For the 6-carboxylic acid derivative, regioselective carboxylation at the 6-position may require protecting group strategies to avoid side reactions at other positions .

Q. How should researchers characterize the purity of this compound?

Key analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 254–280 nm (based on indole’s absorbance) .

- NMR : Analyze and spectra to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, methyl group integration) .

- Mass spectrometry : Confirm molecular weight (calculated: 261.3 g/mol for ) via ESI-MS or HRMS .

Q. What solvent systems are optimal for solubility studies?

The compound’s LogP (~2.17, extrapolated from similar indoles ) suggests moderate hydrophobicity. Test solubility in DMSO (for stock solutions) and aqueous buffers with co-solvents like ethanol or acetonitrile (≤10% v/v) for biological assays. Polar aprotic solvents (DMF, DMSO) are preferred for synthetic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H^1H1H NMR data for tert-butyl-substituted indoles?

Rotational isomerism in tert-butyl groups can cause splitting or broadening of signals. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence effects, or employ - HSQC to confirm coupling patterns. For example, tert-butyl protons may show dynamic effects in DMSO-d6 due to steric hindrance .

Q. What strategies improve regioselective substitution at the indole 6-position?

- Protecting groups : Temporarily block reactive sites (e.g., 3-position) with acetyl or benzyl groups during carboxylation .

- Directed metalation : Use directing groups (e.g., amides) with strong bases (LDA or Grignard reagents) to favor deprotonation at the 6-position .

- Cross-coupling : Suzuki-Miyaura reactions with 6-bromoindole precursors and tert-butyl boronic esters .

Q. How should researchers address low yields in large-scale synthesis?

- Optimize stoichiometry : Excess tert-butylating agents (e.g., tert-butyl bromide) and prolonged reaction times (12–24 h) improve alkylation efficiency .

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetic acid/water) to remove unreacted starting materials .

- Catalysis : Explore Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation to enhance reaction rates .

Q. What methodologies validate the compound’s stability under biological assay conditions?

- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (3% HO) conditions for 24–48 h. Monitor degradation via HPLC .

- Plasma stability : Incubate with mammalian plasma (37°C, 1–6 h) and analyze residual compound using LC-MS .

Data Contradiction Analysis

Q. Why might melting point values vary across literature reports?

Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., acetic acid vs. DMF) produce different crystal forms .

- Impurities : Residual solvents (e.g., acetic acid) or byproducts lower observed melting points. Use TGA-DSC to confirm thermal behavior .

Q. How to interpret conflicting LogP values in computational vs. experimental data?

Computational models (e.g., XLogP3) may underestimate steric effects of the tert-butyl group. Validate experimentally via shake-flask method (octanol/water partitioning) with HPLC quantification .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.